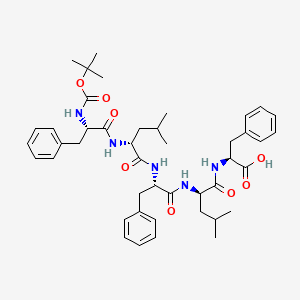

{Boc}-Phe-Leu-Phe-Leu-Phe

Descripción general

Descripción

El compuesto N-terc-butoxicarbonil-L-fenilalanina-L-leucina-L-fenilalanina-L-leucina-L-fenilalanina, comúnmente conocido como {Boc}-Phe-Leu-Phe-Leu-Phe, es un péptido sintético. Es ampliamente utilizado como antagonista de los receptores de péptidos formílicos (FPR), específicamente FPR1 y FPR2 . Este compuesto ha ganado una atención significativa en la investigación científica debido a su capacidad para inhibir la actividad angiogénica de los factores de crecimiento que se unen a la heparina .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de {Boc}-Phe-Leu-Phe-Leu-Phe típicamente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El proceso comienza con la unión del primer aminoácido, N-terc-butoxicarbonil-L-fenilalanina, a la resina. Los aminoácidos subsiguientes, L-leucina y L-fenilalanina, se añaden de forma escalonada utilizando reactivos de acoplamiento como N,N'-diisopropilcarbodiimida (DIC) e hidroxi-benzotriazol (HOBt). Después de completar la cadena peptídica, el compuesto se escinde de la resina y se purifica .

Métodos de producción industrial

En un entorno industrial, la producción de this compound sigue principios similares a los de la SPPS, pero a una escala mayor. Se emplean sintetizadores de péptidos automatizados para agilizar el proceso, asegurando un alto rendimiento y pureza. El uso de técnicas de purificación avanzadas, como la cromatografía líquida de alta resolución (HPLC), mejora aún más la calidad del producto final .

Análisis De Reacciones Químicas

Key Reaction Steps:

Critical Findings :

-

Coupling efficiency for leucine residues exceeds 98% under optimized DMF conditions.

-

Racemization is minimized (<1%) by maintaining sub-zero temperatures during Boc deprotection .

Degradation and Stability

Boc-FLFLF exhibits pH-dependent stability, critical for storage and biological applications .

Stability Profile:

| Condition | Stability | Half-Life | Key Observations |

|---|---|---|---|

| pH 2–6 | Stable | >30 days | Maintains >95% integrity |

| pH >8 | Unstable | <24 hrs | Hydrolysis at Leu-Phe amide bonds |

| Serum (37°C) | Moderate | ~6 hrs | Degraded by proteases |

Mechanistic Insight :

-

Alkaline hydrolysis targets the amide backbone, producing phenylalanine and leucine fragments.

-

Proteolytic cleavage in biological systems occurs preferentially at Leu-Phe sites .

Receptor Binding Studies

Boc-FLFLF acts as a competitive antagonist of formyl peptide receptors (FPRs). Modifications to its structure alter binding kinetics :

Implications :

Analytical Characterization

Post-synthesis validation employs:

-

HPLC : Purity >98% (C18 column, 0.1% TFA/acetonitrile gradient).

-

Mass Spectrometry : Observed m/z = 785.983 (calculated [M+H]⁺ = 785.98) .

Comparative Reactivity

Boc-FLFLF shows distinct reactivity compared to shorter analogs:

| Peptide | Key Reaction Difference | Biological Impact |

|---|---|---|

| Boc-Phe-Leu | Rapid hydrolysis (pH 8) | Limited utility in vivo |

| Boc-FLFLF | Stable at physiological pH | Suitable for in vivo studies |

Aplicaciones Científicas De Investigación

Immunological Applications

Antagonism of Formyl Peptide Receptors

{Boc}-Phe-Leu-Phe-Leu-Phe functions primarily as an antagonist for formyl peptide receptors (FPRs), particularly FPR1 and FPR2. These receptors play a significant role in neutrophil migration and activation during inflammatory responses. Research indicates that this compound inhibits neutrophil chemotaxis induced by formyl peptides, thereby demonstrating potential as a therapeutic agent in inflammatory diseases .

- Mechanism of Action : The compound binds to the FPR1 receptor, blocking the signaling pathways that lead to neutrophil activation and migration. This inhibition can potentially mitigate conditions characterized by excessive neutrophil recruitment, such as chronic inflammatory diseases .

Angiogenesis Inhibition

Role in Vascular Endothelial Growth Factor Interaction

Recent studies have highlighted the compound's ability to inhibit angiogenesis by interfering with vascular endothelial growth factor (VEGF) signaling. Specifically, this compound has been shown to bind to heparin-binding VEGF-A165, preventing its interaction with the VEGF receptor 2 (VEGFR2) and subsequent downstream signaling that promotes angiogenesis .

- Experimental Findings : In vitro assays demonstrated that this compound effectively inhibits endothelial cell proliferation and migration induced by VEGF-A165. This suggests its potential use in cancer therapies where angiogenesis is a critical factor for tumor growth .

Nanomedicine and Self-Assembly

Applications in Drug Delivery Systems

The Phe-Phe motif, which includes phenylalanine residues like those found in this compound, has been extensively studied for its self-assembling properties. These peptides can form nanostructures such as hydrogels and nanotubes, which are promising for drug delivery applications .

- Nanostructure Formation : The self-assembly of peptides into nanostructures can be manipulated to create carriers for therapeutic agents. For instance, the formation of stable nanovesicles under physiological conditions allows for encapsulation and controlled release of drugs, enhancing their bioavailability and therapeutic efficacy .

Case Studies

Mecanismo De Acción

El mecanismo de acción de {Boc}-Phe-Leu-Phe-Leu-Phe implica su interacción con los receptores de péptidos formílicos (FPR). Al unirse a estos receptores, el compuesto inhibe la actividad angiogénica de los factores de crecimiento que se unen a la heparina, como el factor de crecimiento endotelial vascular-A (VEGF-A). Esta interacción evita la unión de VEGF-A a su receptor, VEGFR2, inhibiendo así las vías de señalización aguas abajo involucradas en la angiogénesis .

Comparación Con Compuestos Similares

Compuestos similares

N-terc-butoxicarbonil-L-metionina-L-leucina-L-fenilalanina (BOC1): Actúa como antagonista solo de FPR1.

N-terc-butoxicarbonil-L-fenilalanina-D-leucina-L-fenilalanina-D-leucina-L-fenilalanina (BOC2): Similar a {Boc}-Phe-Leu-Phe-Leu-Phe pero con residuos de D-leucina.

Unicidad

This compound es único debido a su capacidad para inhibir tanto FPR1 como FPR2, lo que lo convierte en una herramienta versátil en la investigación que involucra receptores de péptidos formílicos. Su efecto inhibitorio sobre la angiogénesis lo distingue aún más de otros compuestos similares .

Actividad Biológica

The compound {Boc}-Phe-Leu-Phe-Leu-Phe, also known as N-Boc-Phe-Leu-Phe-Leu-Phe or Boc-FLFLF, is a synthetic peptide that has garnered attention due to its biological activities, particularly as an antagonist of the formyl peptide receptor (FPR) family. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on angiogenesis, and implications in various physiological and pathological contexts.

- Molecular Weight : 785.97 g/mol

- Chemical Formula : C₄₄H₅₉N₅O₈

- CAS Number : 148182-34-7

- Solubility : Soluble in DMSO at 25°C.

- Storage Conditions :

This compound primarily acts as a nonselective antagonist of the N-formyl peptide receptors (FPR1 and FPR2). These receptors are G protein-coupled receptors that play crucial roles in immune response by mediating the recruitment and activation of leukocytes. By inhibiting these receptors, this compound can modulate inflammatory responses and potentially alter pain perception .

Angiogenesis Inhibition

Recent studies have demonstrated that this compound exhibits significant anti-angiogenic properties. It has been shown to inhibit the angiogenic activity of heparin-binding vascular endothelial growth factor-A (VEGF-A165) without affecting the non-heparin-binding isoform VEGF-A121. This inhibition occurs through competitive interaction with the heparin-binding domain of VEGF-A165, preventing its binding to the VEGFR2 receptor and subsequent signaling pathways essential for angiogenesis .

Impact on Immune Responses

The compound has been utilized to assess the role of FPRs in various physiological conditions. For example, it has been shown to abolish the beneficial effects of other peptides in models of ischemia-reperfusion injury, indicating its potential use in studying inflammatory diseases . Furthermore, this compound has been implicated in modulating pain responses by increasing pain effects and inhibiting antinociceptive activities .

Study on Angiogenic Activity

In a study evaluating the effects of this compound on human endothelial cells, it was found that this compound effectively suppressed angiogenesis in vitro. The study utilized human umbilical vein endothelial cells (HUVECs) and demonstrated that treatment with this compound led to a significant reduction in cell proliferation and migration, key processes in angiogenesis .

In Vivo Studies

In vivo experiments using chick embryos and zebrafish models showed that this compound significantly inhibited neovascularization. These findings suggest its potential therapeutic applications in diseases characterized by excessive angiogenesis, such as cancer and chronic inflammatory conditions .

Comparative Analysis Table

| Property | This compound |

|---|---|

| Molecular Weight | 785.97 g/mol |

| FPR Antagonism | Yes |

| Angiogenesis Inhibition | Yes |

| Pain Modulation | Yes |

| Solubility | DMSO |

| Storage Conditions | -20°C (powder), -80°C (solvent) |

Propiedades

IUPAC Name |

(2S)-2-[[(2R)-4-methyl-2-[[(2S)-2-[[(2R)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H59N5O8/c1-28(2)23-33(46-41(53)36(26-31-19-13-9-14-20-31)49-43(56)57-44(5,6)7)38(50)47-35(25-30-17-11-8-12-18-30)40(52)45-34(24-29(3)4)39(51)48-37(42(54)55)27-32-21-15-10-16-22-32/h8-22,28-29,33-37H,23-27H2,1-7H3,(H,45,52)(H,46,53)(H,47,50)(H,48,51)(H,49,56)(H,54,55)/t33-,34-,35+,36+,37+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNZQSPFQJCBJQ-DWCHZDDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H59N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30216738 | |

| Record name | Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

786.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66556-73-8 | |

| Record name | Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066556738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH?

A1: Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH acts as a potent antagonist of the N-formyl peptide receptor 1 (FPR1) []. This receptor is found on immune cells like neutrophils and plays a crucial role in inflammatory responses. By blocking FPR1, this compound can inhibit neutrophil activation and subsequent inflammatory processes [, , ].

Q2: Can you elaborate on the structure-activity relationship (SAR) of Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH and its analogs?

A2: Research suggests that modifications to the peptide sequence of Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH can significantly affect its potency and selectivity for FPR1. For instance, substituting L-amino acids with their D-isomers can enhance resistance to enzymatic degradation and improve stability [].

Q3: What downstream effects occur upon Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH binding to FPR1?

A3: Binding of Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH to FPR1 competitively inhibits the binding of natural agonists like N-formyl peptides []. This blockage disrupts downstream signaling cascades usually activated by FPR1, such as:

- Inhibition of chemotaxis: Neutrophils are prevented from migrating towards the site of inflammation [, ].

- Suppression of lysozyme release: The release of lysozyme, an enzyme involved in bacterial degradation, is reduced [].

- Attenuation of intracellular calcium increase: The rapid influx of calcium ions into neutrophils, a crucial step in their activation, is inhibited [, ].

Q4: Are there any in vivo studies demonstrating the efficacy of Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH?

A4: While specific studies on Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH are limited, research on its structural analogs, which also act as FPR1 antagonists, demonstrates their therapeutic potential in animal models. For example, in a rat model of ischemia-reperfusion-induced lung injury, administration of Ac2-26 (an active N-terminal peptide of Annexin A1, another FPR1 ligand) attenuated lung edema, inflammation, and tissue damage []. These effects were abolished by co-administration of Boc2, an FPR1 antagonist structurally similar to Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH, highlighting the role of FPR1 in these processes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.